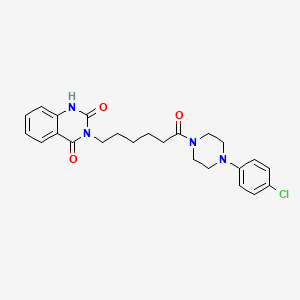

3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Description

3-(6-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a hexyl chain bearing a 4-(4-chlorophenyl)piperazine moiety and a ketone group. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and antimicrobial applications . The compound’s structure combines a lipophilic hexyl linker and a piperazine group, which may enhance blood-brain barrier permeability and receptor-binding interactions. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous quinazoline derivatives .

Properties

IUPAC Name |

3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O3/c25-18-9-11-19(12-10-18)27-14-16-28(17-15-27)22(30)8-2-1-5-13-29-23(31)20-6-3-4-7-21(20)26-24(29)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCUQPHMTGUNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Quinazoline core : A bicyclic structure known for various biological activities.

- Piperazine moiety : Often associated with neuroactive properties.

- Chlorophenyl substituent : Enhances lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H27ClN4O4 |

| Molecular Weight | 485.96 g/mol |

| CAS Number | 688054-07-1 |

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that compounds similar to this compound demonstrate moderate to strong activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown effectiveness comparable to standard antibiotics like ampicillin and vancomycin .

Anticancer Properties

Quinazoline derivatives are also explored for their anticancer potential:

- Mechanism of Action : These compounds may inhibit crucial enzymes involved in cancer cell proliferation, such as DNA topoisomerases and kinases. For example, a study highlighted the ability of certain quinazoline derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways .

Neuroactive Effects

The piperazine component suggests potential neuroactive properties:

- Psychotropic Effects : Compounds containing piperazine rings are often investigated for their effects on serotonin receptors, which could lead to applications in treating psychiatric disorders .

Case Studies

- Antimicrobial Efficacy Study : A series of quinazoline derivatives were synthesized and tested against various bacterial strains. The most promising compounds showed inhibition zones ranging from 10 mm to 15 mm against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial activity .

- Anticancer Activity Investigation : A study on quinazoline-based compounds demonstrated that modifications at specific positions on the quinazoline ring enhanced cytotoxicity against human cancer cell lines. The incorporation of piperazine was noted to improve selectivity towards cancer cells while reducing toxicity to normal cells .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibits DNA gyrase and topoisomerase IV, crucial for bacterial replication.

- Receptor Modulation : Interacts with neurotransmitter receptors, potentially altering neurochemical signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Cloperidone (3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}quinazoline-2,4(1H,3H)-dione)

- Structural Differences : Cloperidone replaces the hexyl chain with a shorter propyl linker and positions the chlorophenyl group at the meta-position (3-chlorophenyl) instead of the para-position .

- The meta-chlorophenyl substitution could alter receptor-binding affinity, as positional isomerism significantly affects ligand-receptor interactions in piperazine derivatives .

2.1.2 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Derivatives

- Core Heterocycle: Pyridazinone replaces quinazoline-dione, reducing aromaticity and hydrogen-bonding capacity .

- Substituent Effects : The 2-fluorophenyl group introduces electronegativity, which may enhance selectivity for serotonin or dopamine receptors compared to the 4-chlorophenyl group in the target compound .

2.1.3 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Core and Linker : Pyrimidine-dione replaces quinazoline-dione, and a piperidinylmethyl group substitutes the hexyl chain .

- Therapeutic Use : This compound is patented for antimycobacterial applications, highlighting how core heterocycle modifications shift biological activity from CNS to antimicrobial targets .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Observations :

- Linker Length: Longer linkers (e.g., hexyl vs.

- Substituent Position : Para-chlorophenyl (target) vs. meta-chlorophenyl (Cloperidone) alters steric and electronic interactions with receptors like 5-HT1A or D2 .

- Heterocycle Choice: Quinazoline-dione’s hydrogen-bonding capacity may enhance receptor binding compared to pyridazinone or pyrimidine-dione derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.